4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with three methyl groups, a pentylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methyl groups, the pentylsulfanyl group, and finally the carbonitrile group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety protocols are strictly followed to handle the reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pentylsulfanyl group can yield pentylsulfoxide or pentylsulfone, while reduction of the carbonitrile group can produce the corresponding amine.
Scientific Research Applications
4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6-Trimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile
- 4,5,6-Trimethyl-2-(ethylsulfanyl)pyridine-3-carbonitrile
- 4,5,6-Trimethyl-2-(butylsulfanyl)pyridine-3-carbonitrile
Uniqueness
4,5,6-Trimethyl-2-(pentylsulfanyl)pyridine-3-carbonitrile is unique due to the specific length of its pentylsulfanyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with shorter or longer alkyl chains.
Properties
Molecular Formula |
C14H20N2S |
---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
4,5,6-trimethyl-2-pentylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H20N2S/c1-5-6-7-8-17-14-13(9-15)11(3)10(2)12(4)16-14/h5-8H2,1-4H3 |
InChI Key |
WHYCSWGGJRUZRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=C(C(=C(C(=N1)C)C)C)C#N |
Origin of Product |
United States |
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